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molecular formula C11H10FNO B8540199 (6-Fluoro-2-methylquinolin-4-yl)methanol

(6-Fluoro-2-methylquinolin-4-yl)methanol

Cat. No. B8540199
M. Wt: 191.20 g/mol
InChI Key: XRZDAJRSVVCCRJ-UHFFFAOYSA-N
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Patent
US07511144B2

Procedure details

To a solution of 10.0 g (62.0 mmol) of 6-fluoro-2-methylquinoline and 28.3 g (124.0 mmol) of ammonium peroxodisulfate in a mixture of methanol (140 mL)-water (110 mL) was added 4.0 mL of concentrated sulfuric acid, and heated under reflux for 18 hours. The reaction mixture was left to cool, and methanol was removed under a reduced pressure. The residue was adjusted to pH 10 by adding sodium carbonate, and then extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was removed to obtain 9.61 g (yield 81%) of (6-fluoro-2-methylquinolin-4-yl)methanol. Its physical properties are shown below.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ammonium peroxodisulfate
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[OH2:25].S(=O)(=O)(O)O.[CH3:31]O>>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[C:5]2[CH2:31][OH:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)C
Name
ammonium peroxodisulfate
Quantity
28.3 g
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Name
Quantity
110 mL
Type
reactant
Smiles
O
Name
Quantity
140 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
methanol was removed under a reduced pressure
ADDITION
Type
ADDITION
Details
by adding sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=CC(=NC2=CC1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.61 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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